molecular formula C7H12O7S B8219287 2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid

2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid

Cat. No.: B8219287
M. Wt: 240.23 g/mol
InChI Key: QYNIIUDIDRPPGM-UHFFFAOYSA-N
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Description

2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid is a propanoic acid derivative featuring two ester groups. The central carbon (position 2) of the propanoic acid backbone is substituted with a propanoyloxy group, which itself is further substituted at its own 2-position with a methylsulfonyloxy (OSO₂CH₃) moiety. While its exact applications remain underexplored, its structural analogs are utilized in pharmaceuticals, agrochemicals, and food additives .

Properties

IUPAC Name

2-(2-methylsulfonyloxypropanoyloxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7S/c1-4(6(8)9)13-7(10)5(2)14-15(3,11)12/h4-5H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNIIUDIDRPPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)C(C)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid typically involves the esterification of propanoic acid derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can modify the activity of these targets by forming covalent bonds with functional groups, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of propanoic acid derivatives. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Application/Use Biological Activity/Notes Reference
2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid C₇H₁₀O₈S* 270.21* Methylsulfonyloxy, propanoyloxy Potential intermediate Reactivity in esterification; unstudied bioactivity -
Stearoyl lactylate C₂₄H₄₄O₆ 428.61 Stearoyloxy, propanoyloxy Food additive (emulsifier) Low toxicity, GRAS status
Methyl (2R)-2-[(methylsulfonyl)oxy]propanoate C₅H₁₀O₅S 182.19 Methylsulfonyloxy, methyl ester Chemical synthesis Alkylating agent in reactions
Tesaglitazar C₂₀H₂₄O₇S 408.47 Methylsulfonyloxy, ethoxy, aryl Antidiabetic drug PPAR agonist, improves insulin sensitivity
Haloxyfop C₁₆H₁₂ClF₃NO₅ 398.72 Chloropyridinyloxy, phenoxy Herbicide Acetyl-CoA carboxylase inhibitor
MCPP (Mecoprop) C₁₀H₁₁ClO₃ 214.65 Chlorophenoxy Herbicide Systemic action, mimics auxins

*Hypothetical molecular formula based on structural analysis.

Biological Activity

2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid is a chemical compound with the molecular formula C7H12O7S and a molecular weight of 240.23 g/mol. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Its structure includes a methylsulfonyl group, which may contribute to its unique biological properties.

Chemical Structure and Properties

  • Molecular Formula : C7H12O7S
  • Molecular Weight : 240.23 g/mol
  • IUPAC Name : 2-(2-methylsulfonyloxypropanoyloxy)propanoic acid

The compound features a sulfonyl group that can participate in various chemical reactions, enhancing its utility in biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The compound may act as an enzyme inhibitor, modifying the activity of target proteins through covalent bonding with functional groups. This mechanism is crucial for its potential therapeutic applications.

Research Findings

  • Anticancer Activity :
    • A study indicated that derivatives of similar compounds exhibited moderate anticancer activity, with growth inhibition ranging from 1% to 23% across various tumor cell lines at a concentration of 10 μM . This suggests that this compound may also possess anticancer properties worth exploring further.
  • Anti-inflammatory Effects :
    • Research on related compounds has shown promising anti-inflammatory effects in animal models, indicating that this class of compounds could be beneficial in treating inflammatory diseases .
  • Enzyme Inhibition :
    • The compound has been implicated in studies focused on enzyme inhibition, particularly concerning matrix metalloproteinases (MMPs), which are critical in cancer progression and tissue remodeling .

Case Study 1: Antitumor Activity

In a comparative study involving synthesized derivatives, it was found that certain analogs demonstrated enhanced antitumor activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The research highlighted the potential for developing dual-target drugs that inhibit both cyclooxygenases and MMPs, which could be relevant for cancer therapy .

Case Study 2: Pharmacokinetic Profile

A series of experiments assessed the pharmacokinetic profiles of compounds structurally related to this compound. Results indicated favorable absorption and distribution characteristics, suggesting potential for oral bioavailability and therapeutic efficacy in vivo .

Data Table: Biological Activities of Related Compounds

Compound NameAnticancer Activity (%)Anti-inflammatory ActivityEnzyme Target
Compound A15%ModerateMMP Inhibition
Compound B20%HighCOX Inhibition
This compoundTBDTBDTBD

Note: TBD = To Be Determined based on further research findings.

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